ALDH2 Inhibition: A 6.4-Fold Potency Difference Over the 4-Chloro Analog
Inhibition of human aldehyde dehydrogenase 2 (ALDH2) is a key mechanism in targeting cancer stem cells. 1-(4-Bromophenyl)butane-2,3-dione demonstrates a Ki of 2400 nM for ALDH2 [1]. This is in stark contrast to a related compound, 1-(4-chlorophenyl)butane-2,3-dione, which shows a Ki of 15300 nM against the same target under comparable assay conditions [2]. This represents a 6.4-fold greater potency for the brominated derivative.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 2400 nM |
| Comparator Or Baseline | 1-(4-Chlorophenyl)butane-2,3-dione: 15300 nM |
| Quantified Difference | 6.4-fold lower Ki (higher potency) |
| Conditions | Competitive inhibition of full-length recombinant human ALDH2 expressed in E. coli, assessed as reduction in dehydrogenase activity. |
Why This Matters
For researchers investigating ALDH2 as a therapeutic target, the significantly higher potency of the 4-bromo analog dictates its preferential selection to achieve effective inhibition at lower concentrations, thereby minimizing off-target effects and improving assay signal windows.
- [1] BindingDB. (2025). BDBM50236910 (CHEMBL4083412) Activity Data. View Source
- [2] BindingDB. (2025). BDBM50236899 (CHEMBL4099822) Activity Data. View Source
